[(4-Methoxy-6-methyl-pyrimidin-2-yl)-(toluene-4-sulfonyl)-amino]-acetic acid methyl ester
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Overview
Description
Methyl 2-[N-(4-methoxy-6-methylpyrimidin-2-yl)4-methylbenzenesulfonamido]acetate is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with methoxy and methyl groups, and a benzenesulfonamide moiety. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[N-(4-methoxy-6-methylpyrimidin-2-yl)4-methylbenzenesulfonamido]acetate typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2-amino-4-methoxy-6-methylpyrimidine.
Sulfonamide Formation: The sulfonamide moiety is introduced by reacting the pyrimidine derivative with 4-methylbenzenesulfonyl chloride under basic conditions.
Esterification: The final step involves the esterification of the sulfonamide with methyl chloroacetate in the presence of a base to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization and recrystallization to achieve high purity.
Quality Control: Rigorous testing to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[N-(4-methoxy-6-methylpyrimidin-2-yl)4-methylbenzenesulfonamido]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or sulfonamide moieties.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Bases: Such as sodium hydroxide or potassium carbonate for substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[N-(4-methoxy-6-methylpyrimidin-2-yl)4-methylbenzenesulfonamido]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[N-(4-methoxy-6-methylpyrimidin-2-yl)4-methylbenzenesulfonamido]acetate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Pathways Involved: It may interfere with metabolic pathways, leading to the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[N-(4-methoxy-6-methylpyrimidin-2-yl)4-chlorobenzenesulfonamido]acetate
- Methyl 2-[N-(4-methoxy-6-methylpyrimidin-2-yl)4-nitrobenzenesulfonamido]acetate
Uniqueness
Methyl 2-[N-(4-methoxy-6-methylpyrimidin-2-yl)4-methylbenzenesulfonamido]acetate is unique due to its specific substitution pattern on the pyrimidine and benzene rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H19N3O5S |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
methyl 2-[(4-methoxy-6-methylpyrimidin-2-yl)-(4-methylphenyl)sulfonylamino]acetate |
InChI |
InChI=1S/C16H19N3O5S/c1-11-5-7-13(8-6-11)25(21,22)19(10-15(20)24-4)16-17-12(2)9-14(18-16)23-3/h5-9H,10H2,1-4H3 |
InChI Key |
QKTKLNGGOKSXBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=NC(=CC(=N2)OC)C |
Origin of Product |
United States |
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